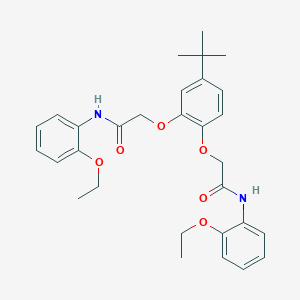
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthyl group, a methylbenzoyl group, and an ethoxybenzoate group, making it a subject of interest for researchers in chemistry, biology, and industry.
准备方法
The synthesis of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the naphthyl and methylbenzoyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, benzoyl chlorides, and ethoxybenzoic acid. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
化学反应分析
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the presence of suitable substituents and reaction conditions. .
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted and functionalized derivatives of the original compound.
科学研究应用
1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
When compared to similar compounds, 1-(2-(2-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Methoxy-4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate .
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
882046-87-9 |
|---|---|
分子式 |
C28H24N2O4 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
[1-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H24N2O4/c1-3-33-22-15-12-21(13-16-22)28(32)34-26-17-14-20-9-5-7-11-24(20)25(26)18-29-30-27(31)23-10-6-4-8-19(23)2/h4-18H,3H2,1-2H3,(H,30,31)/b29-18+ |
InChI 键 |
KFHOQOHWNPHSOT-RDRPBHBLSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4C |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)
![2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11954209.png)
